molecular formula C8H15N3O2 B14018200 Trans-4-guanidinocyclohexanecarboxylic acid

Trans-4-guanidinocyclohexanecarboxylic acid

Cat. No.: B14018200
M. Wt: 185.22 g/mol
InChI Key: HKNFSQIYNOWVFO-UHFFFAOYSA-N
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Description

Trans-4-guanidinocyclohexanecarboxylic acid is a chemical compound known for its unique structure and properties It is a derivative of cyclohexanecarboxylic acid with a guanidine group attached to the fourth carbon in the trans configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-4-guanidinocyclohexanecarboxylic acid typically involves the reaction of trans-4-aminocyclohexanecarboxylic acid with a guanidine derivative. One common method includes stirring trans-4-aminocyclohexanecarboxylic acid with a guanidine compound under controlled conditions . The reaction is usually carried out in an appropriate solvent, such as methanol or ethanol, at a temperature range of 25-50°C. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Trans-4-guanidinocyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the guanidine group to an amine group under specific conditions.

    Substitution: The guanidine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Trans-4-guanidinocyclohexanecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of trans-4-guanidinocyclohexanecarboxylic acid involves its interaction with molecular targets, such as proteases. The guanidine group can form strong hydrogen bonds and electrostatic interactions with the active site of proteases, inhibiting their activity. This inhibition can prevent the breakdown of proteins and peptides, which is crucial in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trans-4-guanidinocyclohexanecarboxylic acid is unique due to its specific structure, which allows it to interact with proteases more effectively than some other similar compounds. Its trans configuration and the presence of the guanidine group contribute to its distinct properties and applications.

Properties

IUPAC Name

4-(diaminomethylideneamino)cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O2/c9-8(10)11-6-3-1-5(2-4-6)7(12)13/h5-6H,1-4H2,(H,12,13)(H4,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNFSQIYNOWVFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)N=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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